

# spectroscopic data of 3-Chloro-2-methyl-6-nitrobenzoic acid

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## Compound of Interest

**Compound Name:** 3-Chloro-2-methyl-6-nitrobenzoic acid

**Cat. No.:** B1612301

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An In-Depth Technical Guide to the Predicted Spectroscopic Data of **3-Chloro-2-methyl-6-nitrobenzoic acid**

## Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of **3-Chloro-2-methyl-6-nitrobenzoic acid**. In the absence of publicly available empirical data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to forecast the expected Infrared (IR), Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), and Mass Spectrometry (MS) data. Each section details the theoretical basis for the predicted spectral features, explains the causality behind the expected results, and provides robust, field-proven protocols for the experimental acquisition of such data. This guide is intended for researchers, scientists, and drug development professionals who require a framework for the structural elucidation and characterization of novel substituted aromatic compounds.

## Introduction and Molecular Structure

**3-Chloro-2-methyl-6-nitrobenzoic acid** is a polysubstituted aromatic carboxylic acid. Its structure incorporates several key functional groups: a carboxylic acid, a nitro group, a chlorine atom, and a methyl group, all attached to a benzene ring. This specific substitution pattern dictates its chemical properties and reactivity, making it a potential intermediate in organic

synthesis. Accurate structural verification is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous characterization.[1][2]

The combination of electron-withdrawing groups ( $\text{NO}_2$ ,  $\text{COOH}$ ,  $\text{Cl}$ ) and an electron-donating group ( $\text{CH}_3$ ) creates a unique electronic environment that will be reflected distinctly in its spectroscopic fingerprint. This guide will systematically predict and interpret this fingerprint.

Molecular Properties:

- Molecular Formula:  $\text{C}_8\text{H}_6\text{ClNO}_4$
- Molecular Weight: 215.59 g/mol
- Structure:

Caption: Predicted molecular structure of **3-Chloro-2-methyl-6-nitrobenzoic acid**.

## Infrared (IR) Spectroscopy

### 2.1. Principles and Predictions

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The predicted IR spectrum of **3-Chloro-2-methyl-6-nitrobenzoic acid** will be dominated by characteristic absorptions from its functional groups.

- Carboxylic Acid (O-H and C=O): The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption from  $\sim 3300$  to  $2500 \text{ cm}^{-1}$ .[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a stable dimer. The carbonyl (C=O) stretch will be a strong, sharp peak expected around  $1700$ - $1720 \text{ cm}^{-1}$ . Its position is slightly lowered from a typical saturated acid due to conjugation with the aromatic ring.[3]
- Nitro Group (N-O): Aromatic nitro groups display two distinct, strong stretching vibrations: an asymmetric stretch between  $1550$ - $1475 \text{ cm}^{-1}$  and a symmetric stretch between  $1360$ - $1290 \text{ cm}^{-1}$ .[4][5] These two "eye teeth" peaks are highly diagnostic for the presence of a nitro group.[5]

- Aromatic Ring (C=C and C-H): The spectrum will show C=C in-ring stretching vibrations in the 1600-1450  $\text{cm}^{-1}$  region. Aromatic C-H stretching will produce sharp, weaker peaks just above 3000  $\text{cm}^{-1}$ .
- Chloro Group (C-Cl): The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600  $\text{cm}^{-1}$ .<sup>[6]</sup><sup>[7]</sup>

## 2.2. Predicted IR Data Summary

Wavenumber (cm <sup>-1</sup> )	Predicted Intensity	Assignment of Vibration	Causality and Reference
3300 - 2500	Strong, Very Broad	O-H stretch (Carboxylic Acid Dimer)	Strong intermolecular hydrogen bonding creates a wide range of vibrational energies.[3]
>3000	Weak to Medium	C-H stretch (Aromatic)	Stretching of sp <sup>2</sup> C-H bonds on the benzene ring.
~2950	Weak	C-H stretch (Methyl)	Stretching of sp <sup>3</sup> C-H bonds in the methyl group.
1720 - 1700	Strong, Sharp	C=O stretch (Carboxylic Acid)	Carbonyl conjugated with the aromatic ring. [3]
1550 - 1475	Strong	N-O asymmetric stretch (Nitro Group)	Electron-withdrawing nature of the group creates a strong dipole.[4][5]
1600 - 1450	Medium, Sharp	C=C stretch (Aromatic Ring)	In-ring skeletal vibrations.
1360 - 1290	Strong	N-O symmetric stretch (Nitro Group)	Second highly characteristic peak for the nitro functional group.[4][5]
1320 - 1210	Medium	C-O stretch (Carboxylic Acid)	Stretching of the carbon-oxygen single bond in the COOH group.
800 - 600	Medium	C-Cl stretch	Vibration of the carbon-chlorine bond.

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[\[6\]](#)

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### 2.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol ensures high-quality, reproducible data for a solid sample.

- Instrument Preparation: Purge the FTIR spectrometer with dry air or nitrogen for at least 30 minutes to minimize atmospheric H<sub>2</sub>O and CO<sub>2</sub> interference.
- Background Collection: With the ATR crystal clean (typically cleaned with isopropanol and dried), collect a background spectrum. This is a critical self-validating step, as it accounts for the instrument's and environment's ambient response.
- Sample Application: Place a small amount (1-2 mg) of the solid **3-Chloro-2-methyl-6-nitrobenzoic acid** powder onto the center of the ATR crystal.
- Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. The consistency of pressure is key to spectral reproducibility.
- Data Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm<sup>-1</sup> to achieve an excellent signal-to-noise ratio.
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent before the next measurement.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1. Principles and Predictions: <sup>1</sup>H NMR

Proton NMR (<sup>1</sup>H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
- Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the five substituents. The nitro and carboxylic acid groups are strongly electron-withdrawing, which deshields nearby protons (moves them downfield).[8] The chloro group is also withdrawing, while the methyl group is weakly electron-donating.[8][9] The two protons are adjacent (ortho to each other), so they will appear as a pair of doublets due to spin-spin coupling. We predict their shifts to be in the 7.5-8.5 ppm range.
- Methyl Protons (-CH<sub>3</sub>): The methyl group protons will appear as a singlet (no adjacent protons to couple with) in the upfield region, likely around 2.3-2.6 ppm.

### 3.2. Predicted <sup>1</sup>H NMR Data Summary

Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Integration	Assignment	Rationale for Prediction
10.0 - 13.0	Singlet, Broad	1H	-COOH	Highly acidic proton, deshielded and subject to exchange.
8.0 - 8.5	Doublet	1H	Ar-H (H-4)	Deshielded by ortho nitro group and meta carboxylic acid group.[8]
7.5 - 7.9	Doublet	1H	Ar-H (H-5)	Coupled to H-4. Influenced by adjacent methyl and ortho chloro group.
2.3 - 2.6	Singlet	3H	-CH <sub>3</sub>	Typical range for a methyl group attached to an aromatic ring.

### 3.3. Principles and Predictions: <sup>13</sup>C NMR

Carbon-13 NMR identifies all unique carbon environments in a molecule. Due to the lack of symmetry, all 8 carbon atoms in **3-Chloro-2-methyl-6-nitrobenzoic acid** are expected to be unique and produce distinct signals.

- Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear downfield, typically in the 165-175 ppm range.
- Aromatic Carbons (C1-C6): These carbons absorb in the 120-150 ppm range.[10] The specific shifts are determined by the attached substituents. Carbons directly attached to

electron-withdrawing groups (C1, C2, C3, C6) will be shifted further downfield compared to those attached to hydrogen (C4, C5).[11][12] The carbon attached to the methyl group (C2) will also be influenced by the alkyl substituent.

- **Methyl Carbon (-CH<sub>3</sub>):** This aliphatic carbon will be the most shielded, appearing far upfield, typically between 15-25 ppm.

### 3.4. Predicted <sup>13</sup>C NMR Data Summary

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale for Prediction
165 - 175	C7 (-COOH)	Characteristic chemical shift for a carboxylic acid carbonyl carbon.
~148	C6 (-NO <sub>2</sub> )	Aromatic carbon attached to the strongly electron-withdrawing nitro group.[11]
~135	C2 (-CH <sub>3</sub> )	Aromatic carbon attached to both the methyl group and adjacent to the chloro and COOH groups.
~133	C1 (-COOH)	Aromatic carbon attached to the carboxylic acid group.
~132	C3 (-Cl)	Aromatic carbon attached to the chlorine atom.
~130	C4 (Ar-CH)	Aromatic CH carbon, deshielded by the ortho nitro group.
~125	C5 (Ar-CH)	Aromatic CH carbon, less deshielded than C4.
15 - 25	C8 (-CH <sub>3</sub> )	Aliphatic carbon, highly shielded.

### 3.5. Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh ~10-20 mg of the compound. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube. DMSO-d<sub>6</sub> is often a good choice for carboxylic acids as it helps to keep the acidic proton from exchanging too rapidly.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to create a homogeneous magnetic field. This step is crucial for high-resolution data.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a standard one-pulse <sup>1</sup>H spectrum.
  - Set the spectral width to cover the expected range (e.g., 0-15 ppm).
  - A 90° pulse angle and a relaxation delay of 2-5 seconds are typical.
  - Co-add 8 to 16 scans for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. Decoupling collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.
  - Set the spectral width to cover ~0-200 ppm.
  - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS). Integrate the <sup>1</sup>H NMR signals.

## Mass Spectrometry (MS)

### 4.1. Principles and Predictions

Mass spectrometry provides the molecular weight and information about the molecule's structure through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for a carboxylic acid.

- Molecular Ion: In negative-mode ESI, the primary ion observed will be the deprotonated molecule,  $[\text{M}-\text{H}]^-$ , at a mass-to-charge ratio (m/z) of 214.59.
- Isotopic Pattern: The presence of chlorine is a key validation point. Chlorine has two major isotopes,  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%). Therefore, the  $[\text{M}-\text{H}]^-$  peak will be accompanied by an  $[\text{M}+2-\text{H}]^-$  peak at m/z 216.59, with an intensity approximately one-third that of the main peak. This 3:1 isotopic signature is definitive for a molecule containing one chlorine atom.
- Fragmentation: Collision-induced dissociation (CID) of the  $[\text{M}-\text{H}]^-$  ion will likely lead to characteristic neutral losses. The most common fragmentation for aromatic carboxylic acids is the loss of  $\text{CO}_2$  (44 Da), resulting in a fragment at m/z 170.59. Further fragmentation could involve the loss of the nitro group ( $\text{NO}_2$ , 46 Da).

#### 4.2. Predicted Mass Spectrometry Data

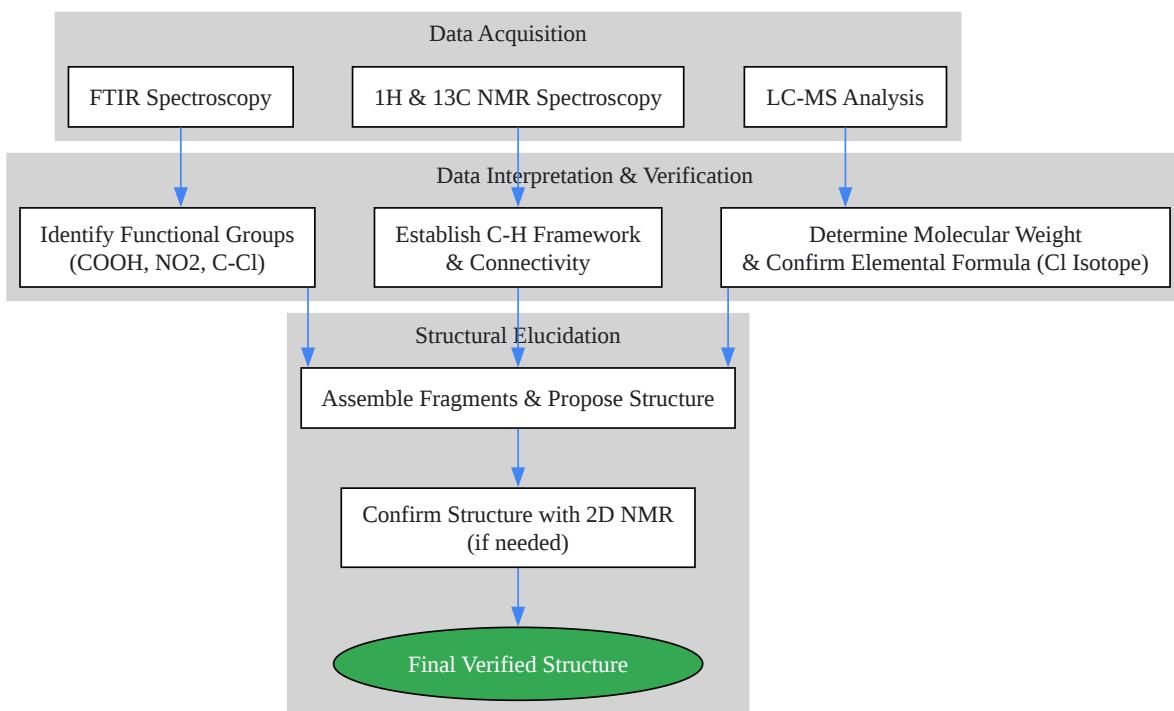
Predicted m/z	Ion Assignment	Rationale for Prediction
214.6 / 216.6	$[\text{M}-\text{H}]^-$	Deprotonated molecular ion. The $\text{M}+2$ peak at ~33% intensity confirms the presence of one chlorine atom.
170.6 / 172.6	$[\text{M}-\text{H}-\text{CO}_2]^-$	Loss of carbon dioxide (decarboxylation) from the parent ion, a very common fragmentation pathway for carboxylic acids.
168.6 / 170.6	$[\text{M}-\text{H}-\text{NO}_2]^-$	Loss of the nitro group from the parent ion.

#### 4.3. Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
- LC Method: While direct infusion is possible, using a simple isocratic LC method (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or ammonium acetate for negative mode) helps to clean up the sample before it enters the mass spectrometer.
- MS Ionization: Set the ESI source to negative ion mode. Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve a stable and strong signal for a known standard before running the sample.
- MS Acquisition (MS1 Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the  $[M-H]^-$  ion and confirm its isotopic pattern.
- MS/MS Acquisition (Fragmentation Scan): Perform a product ion scan by selecting the  $[M-H]^-$  ion (m/z 214.6) as the precursor. Apply collision energy to induce fragmentation and record the resulting fragment ions. This self-validating step confirms connectivity by linking fragment ions to the parent molecule.

## Integrated Spectroscopic Analysis Workflow

The conclusive identification of **3-Chloro-2-methyl-6-nitrobenzoic acid** relies on the synergistic interpretation of all acquired data.



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Caption: A typical workflow for structural elucidation using multiple spectroscopic techniques.

## Conclusion

This guide presents a predicted, multi-faceted spectroscopic profile for **3-Chloro-2-methyl-6-nitrobenzoic acid**. By integrating the anticipated data from IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, a unique and verifiable molecular fingerprint emerges. The provided protocols are designed to be robust and self-validating, ensuring that when experimental data is acquired, it can be confidently compared against these theoretically grounded predictions to achieve unambiguous structural confirmation.

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